ECHINOTINCTONE
Description
Properties
CAS No. |
176181-82-1 |
|---|---|
Molecular Formula |
C6 H10 Cl2 N2 |
Synonyms |
ECHINOTINCTONE |
Origin of Product |
United States |
Natural Occurrence and Origin of Echinotinctone
Biological Sources and Isolation Methodologies for Echinotinctone
The primary known biological sources of this compound and related compounds are fungi, specifically within the family Echinodontiaceae. The methodologies for their isolation involve sophisticated extraction and purification processes to separate these specific molecules from the complex mixture of compounds within the fungal organism.
This compound and its analogs are produced by fungi of the genus Echinodontium. The most notable producer is Echinodontium tinctorium, commonly known as the Indian paint fungus, toothed conk, or brown stringy trunk rot fungus. wikipedia.orgnrcan.gc.ca This fungus is a parasitic plant pathogen that primarily infects mature hemlock (Tsuga) and true fir (Abies) tree species in western North America. nrcan.gc.canih.gov The presence of its distinctive hoof-shaped, red-pigmented conk is a reliable indicator of significant heart rot within the host tree. nrcan.gc.canih.gov The characteristic red to reddish-brown color of the fungus's flesh, which was historically used by Indigenous peoples as a pigment, is due to the secondary metabolites it produces. wikipedia.orgmushroomcoloratlas.com
Other species within the genus have also been identified as sources of similar compounds. For instance, deacetyl-echinotinctone has been isolated from Echinodontium tsugicola. nih.gov The genus also includes other species such as E. ryvardenii and the rare E. ballouii, which may harbor a similar diversity of secondary metabolites. nih.gov
Table 1: Fungal Sources of this compound and Related Compounds
| Fungal Species | Common Name | Host Trees | Related Compounds Isolated |
|---|---|---|---|
| Echinodontium tinctorium | Indian Paint Fungus | Hemlock (Tsuga), Fir (Abies) | Source of pigments, likely including this compound. wikipedia.orgnrcan.gc.ca |
The isolation of this compound from its fungal sources requires a multi-step process involving extraction and chromatography. While specific protocols for this compound are proprietary to research labs, the general methodology follows established techniques for purifying natural products. nih.govnih.gov
The initial step is typically a solvent extraction of the fungal material (e.g., the fruiting body). A sequential extraction might be employed, using solvents of increasing polarity to separate compounds based on their solubility. nih.gov For instance, a process could start with a non-polar solvent to remove lipids, followed by solvents like ethanol, methanol, or ethyl acetate (B1210297) to extract more polar compounds like this compound. nih.govresearchgate.net
Following extraction, the crude extract contains a complex mixture of compounds. This mixture is then subjected to various chromatographic techniques for purification. nih.gov
Liquid-Liquid Partitioning: The extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility, providing a preliminary fractionation. nih.govresearchgate.net
Column Chromatography (CC): The fractionated extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or solvent gradient is used to elute compounds at different rates, leading to their separation. researchgate.net
Thin-Layer Chromatography (TLC): This technique is often used to monitor the progress of the separation in column chromatography and to identify the fractions containing the target compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique offers high resolution and is capable of separating structurally similar compounds to yield the pure substance. nih.gov
Table 2: General Workflow for Isolation and Purification
| Step | Technique | Purpose |
|---|---|---|
| 1. Preparation | Grinding/Powdering | Increases surface area of the fungal material for efficient extraction. nih.gov |
| 2. Extraction | Solvent Extraction (e.g., Ethanol, Methanol, Ethyl Acetate) | To dissolve and remove the desired compounds from the fungal biomass. nih.govresearchgate.net |
| 3. Fractionation | Liquid-Liquid Partitioning | To pre-purify the crude extract based on polarity. nih.gov |
| 4. Separation | Column Chromatography (CC) | To separate compounds based on their affinity for the stationary phase. researchgate.net |
Ecological Contexts and Environmental Factors Influencing this compound Production
This compound is a secondary metabolite, and its production is intricately linked to the fungus's ecological role and the environmental conditions it encounters. juniperpublishers.comlongdom.org Fungi, in general, produce a vast array of secondary metabolites to interact with their environment, mediate symbiotic or pathogenic relationships, and cope with stress. nih.govlumenlearning.com
The primary ecological role of Echinodontium tinctorium is as a wood-decaying parasite that causes significant heart rot in its host trees. nrcan.gc.caplantwiseplusknowledgebank.org The production of this compound, which contributes to the fungus's distinct red pigment, is part of its metabolic activity within the host. This compound may play several roles in this parasitic interaction, such as protecting the fungus from other microorganisms or playing a part in the biochemical process of wood decay. Fungi are major decomposers, and their versatile metabolism allows them to break down complex organic matter like wood. lumenlearning.comyoutube.com
The synthesis of secondary metabolites like this compound is not constant and is significantly influenced by various environmental factors. juniperpublishers.comnih.gov
Host-Related Factors: The age and health of the host tree are critical. E. tinctorium primarily causes serious decay in mature and over-mature stands (over 100 years old), suggesting that the conditions within older trees favor the fungus's growth and metabolic activity. plantwiseplusknowledgebank.org Injuries to the tree can also serve as entry points for the fungus. plantwiseplusknowledgebank.org
Nutrient Availability: Like other secondary metabolites, the production of this compound may be triggered by nutrient limitations or imbalances within the host wood. juniperpublishers.commdpi.com
Environmental Stress: Abiotic stresses such as temperature and moisture fluctuations can influence fungal metabolism. juniperpublishers.comyoutube.com While specific studies on this compound are lacking, in many organisms, stress conditions lead to an upregulation in the production of protective secondary metabolites. nih.govnih.gov
Interspecies Competition: Fungi compete with other microorganisms for resources. Secondary metabolites are often used as chemical defense agents against competing fungi or bacteria. nih.gov
Changes in the broader environment, such as those caused by climate change or pollution, can also impact fungal habitats and populations, thereby affecting their metabolic output. youtube.comdartmouth.edu
Biosynthesis and Metabolic Pathways of Echinotinctone
Proposed Biosynthetic Precursors and Intermediates of Echinotinctone
Research suggests that this compound may be formed through a condensation reaction involving smaller phenolic precursor molecules. One proposed synthesis route mimics probable biosynthesis through the acid-catalyzed condensation of 1,2,4-trihydroxytoluene with orcylaldehyde. researchgate.netresearchgate.net A more efficient stepwise chemical synthesis has been reported to proceed via a benzophenone (B1666685) intermediate, which is subsequently converted to this compound through reduction and acid-catalyzed ring closure. researchgate.netresearchgate.net This chemical synthesis provides clues about potential intermediates that might be involved in the natural biosynthetic route.
While the direct biological conversion steps are not explicitly detailed, the involvement of phenolic compounds as precursors aligns with the biosynthesis of other fungal pigments, which often originate from pathways like the shikimate or polyketide pathways. researchgate.netresearchgate.net
Enzymology and Genetic Basis of this compound Biosynthesis
The biosynthesis of secondary metabolites in fungi is typically catalyzed by specific enzymes encoded by genes often organized in biosynthetic gene clusters. researchgate.netresearchgate.net Although the specific enzymes and genes for this compound biosynthesis are not fully characterized in the provided information, general principles of fungal pigment enzymology and genetics can be inferred.
Identification and Characterization of Key Enzymes in this compound Pathway
Fungal pigment biosynthesis pathways involve various enzymatic reactions, including oxidation, reduction, cyclization, and condensation, often catalyzed by enzymes such as phenolases, polyketide synthases (PKS), and other modifying enzymes. researchgate.net Given the proposed precursors like 1,2,4-trihydroxytoluene and orcylaldehyde, enzymes capable of synthesizing or modifying these phenolic units would likely be involved. The condensation reaction itself would require enzymatic catalysis in a biological context.
While specific enzymes directly linked to this compound formation are not identified, studies on other fungal pigments have revealed the involvement of PKS and non-ribosomal peptide synthetases (NRPS) in the biosynthesis of complex molecules. researchgate.netnih.gov The structure of this compound, a fluorone, suggests a potential link to polyketide-like biosynthesis or pathways involving the modification and cyclization of aromatic precursors.
Genetic Engineering Approaches for Enhanced this compound Production or Analogues
Genetic engineering techniques can be employed to manipulate biosynthetic pathways in fungi for enhanced production of natural products or the generation of novel analogues. rsc.orgyoutube.com Understanding the genetic basis of this compound biosynthesis, including the identification of relevant genes and their regulatory elements, would be crucial for such approaches.
While no specific genetic engineering efforts for this compound are mentioned, general strategies in fungal biotechnology include overexpression of pathway genes, introduction of genes from other organisms, or disruption of competing pathways to channel metabolic flux towards the desired product. rsc.org Genome mining of this compound-producing fungi like Echinodontium tinctorium could potentially identify candidate genes encoding biosynthetic enzymes. researchgate.net
Regulation of this compound Biosynthesis and Secondary Metabolism
The biosynthesis of secondary metabolites in fungi is often tightly regulated in response to environmental cues and developmental stages. youtube.comyoutube.com This regulation can occur at multiple levels, including transcriptional control of biosynthetic genes, enzymatic activity modulation, and substrate availability.
Factors such as pH and nutrient availability have been shown to influence pigment formation in other fungi. dokumen.pub While specific regulatory mechanisms for this compound are not detailed, it is likely that its production is influenced by the physiological state of the fungus Echinodontium tinctorium and its interaction with its wood substrate. Further research is needed to elucidate the specific environmental and genetic factors that regulate this compound biosynthesis.
Chemical Synthesis Approaches for Echinotinctone and Analogues
Total Synthesis Strategies for Echinotinctone
Total synthesis aims to construct complex molecules from simpler, readily available precursors through a series of controlled chemical reactions. For this compound, total synthesis efforts have explored different strategies to assemble its characteristic xanthen-3-one core.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a crucial step in planning a total synthesis. wikipedia.orglibretexts.org It involves working backward from the target molecule, disconnecting bonds in a logical manner to arrive at simpler starting materials. For this compound (3), a key retrosynthetic disconnection involves breaking the bonds that form the central xanthene ring system. researchgate.net
One proposed retrosynthetic approach mimics the probable biosynthesis, suggesting an acid-catalyzed condensation between 1,2,4-trihydroxytoluene (1) and orcylaldehyde (2) as a potential final step or a late-stage intermediate formation. researchgate.net
Another, more efficient stepwise synthesis strategy involves a benzophenone (B1666685) intermediate (11). researchgate.net This suggests a retrosynthetic disconnection that would lead back to precursors capable of forming this benzophenone structure, which is subsequently converted to the fluorone core via reduction and acid-catalyzed ring closure. researchgate.net
Key Methodological Advances in this compound Total Synthesis
Significant methodological advances have contributed to the total synthesis of this compound. One reported method involves the acid-catalyzed condensation of 1,2,4-trihydroxytoluene with orcylaldehyde. researchgate.netresearchgate.net While mimicking the proposed biosynthesis, a more efficient stepwise route proceeds through a benzophenone intermediate. researchgate.net This intermediate is then transformed into 2,6-dihydroxy-1,8-dimethyl-3H-xanthen-3-one (this compound) via LiAlH4 reduction followed by acid-catalyzed ring closure. researchgate.net This stepwise approach highlights the utility of constructing a key intermediate before the final cyclization to form the fluorone system.
Semisynthesis and Derivatization of this compound
Semisynthesis involves using a naturally occurring precursor as a starting material for chemical modification to produce the target molecule or its analogues. Derivatization focuses on modifying the functional groups of a compound to alter its properties or create new analogues.
Precursor-Directed Semisynthesis of this compound Analogues
Precursor-directed semisynthesis utilizes readily available natural products structurally related to this compound to synthesize analogues. While specific examples of precursor-directed semisynthesis directly yielding this compound analogues are not extensively detailed in the provided information, the concept is broadly applied in natural product chemistry to generate structural diversity. nih.gov This approach leverages existing complex scaffolds, reducing the number of synthetic steps compared to total synthesis.
Synthesis of Biologically Relevant this compound Analogues
The synthesis of biologically relevant this compound analogues is driven by the potential bioactivities observed for this compound and related compounds. researchgate.netresearchgate.netresearchgate.net Modifications to the this compound structure can lead to analogues with altered solubility, stability, or interactions with biological targets. Studies on analogues of related natural products, such as hispolon, demonstrate how structural variations impact biological activity and highlight the importance of synthesizing analogues for structure-activity relationship studies. researchgate.netsemanticscholar.org While specific details on the synthesis of biologically relevant this compound analogues are limited in the provided text, the general principle involves targeted structural modifications to the this compound core or its substituents to explore their biological effects. mdpi.comnih.govmdpi.comnih.gov
Mechanistic Investigations of Biological Activities of Echinotinctone
Cellular and Molecular Targets of Echinotinctone
Understanding the specific cellular and molecular components with which this compound interacts is crucial for elucidating its biological activities. Investigations in this area aim to identify the proteins, enzymes, or receptors that serve as targets for this compound. creative-biolabs.com
Protein Interactions and Binding Studies of this compound
Protein interactions are fundamental to a wide range of cellular processes, and the ability of a compound to bind to or interact with specific proteins can underlie its biological effects. thermofisher.comnih.govnih.gov Studies investigating the protein interactions of this compound aim to identify its binding partners within a biological system. Techniques such as co-immunoprecipitation, pull-down assays, and in silico docking studies are commonly employed in this regard. thermofisher.comyoutube.comnih.gov
One area where protein interaction studies involving this compound have been reported is in the context of cyclooxygenase-2 (COX-2) enzyme. In silico studies have explored the potential binding interactions between this compound and COX-2. semanticscholar.orgresearchgate.net These computational analyses predict how this compound might fit into the active site of the enzyme and the types of interactions that stabilize the complex.
Enzyme Modulation by this compound
Enzymes are critical biological catalysts, and their modulation (activation or inhibition) by small molecules is a common mechanism of drug action. nih.gov Research into the enzyme modulation by this compound investigates its ability to alter the activity of specific enzymes.
In silico studies examining Hispolon and its analogs, including this compound (referred to as H1), have explored their potential inhibitory effects on the COX-2 enzyme. semanticscholar.orgresearchgate.net Cyclooxygenase-2 is an enzyme involved in the synthesis of prostaglandins, which play a role in inflammation and pain. semanticscholar.orgresearchgate.net Molecular docking simulations were used to predict the binding affinity and interaction profile of this compound with the COX-2 enzyme. semanticscholar.orgresearchgate.netmdpi.com The studies predicted that this compound could interact with residues in the active site of COX-2 through hydrogen bonds and hydrophobic interactions. semanticscholar.org
The predicted binding energy provides an estimate of the strength of the interaction between this compound and the enzyme. mdpi.comarxiv.org A lower (more negative) binding energy generally indicates a more stable and potentially stronger interaction. The in silico study reported a binding energy for this compound (H1) with COX-2. researchgate.net
| Compound | Predicted Binding Energy (kcal/mol) | Key Interactions Predicted |
| This compound (H1) | -8.9 researchgate.net | Hydrogen bond with TYR341 and LEU338; Hydrophobic interaction with SER339, VAL509 semanticscholar.org |
| Hispolon (H) | -7.6 researchgate.net | |
| Celecoxib | -7.6 (reference) researchgate.net | Hydrophobic interaction with Val509 semanticscholar.org |
Note: Data derived from in silico studies. semanticscholar.orgresearchgate.net
These findings suggest that this compound may exert some of its biological effects, such as potential anti-inflammatory properties, through the modulation of COX-2 activity via direct binding to the enzyme's active site. However, further experimental validation is required to confirm these in silico predictions.
Receptor Binding Affinity of this compound
Receptor binding affinity refers to the strength of the binding interaction between a compound and a specific receptor molecule. plos.orgresearchgate.netresearchgate.net Receptors are often cell surface or intracellular proteins that bind to signaling molecules, initiating a cellular response. nih.gov While the interaction of this compound with the COX-2 enzyme's active site can be considered a form of protein binding, specific studies investigating the broader receptor binding profile of this compound to other types of receptors (e.g., G protein-coupled receptors, nuclear receptors) were not prominently found in the search results. nih.govlongdom.org Further research is needed to determine the affinity of this compound for a wider range of biological receptors and the potential functional consequences of such binding.
Signal Transduction Pathway Modulation by this compound
Signal transduction pathways are complex networks of molecular interactions that relay signals from the exterior or interior of a cell to ultimately trigger a specific cellular response. longdom.orgnumberanalytics.comlibretexts.orgtau.ac.il Modulation of these pathways by a compound can significantly impact cellular function. Investigations into this compound's effects on signal transduction aim to identify which pathways are affected and how.
Regulation of Kinase Cascades by this compound
Preclinical Efficacy Studies of this compound in In Vitro and Ex Vivo Models
Preclinical studies utilize in vitro, in vivo, ex vivo, and in silico models to gather fundamental data on the safety and biological effectiveness of potential drug candidates before human trials. creative-biolabs.comsci-hub.se In vitro studies, often conducted using cell lines, offer advantages such as avoiding harm to animals or humans and being relatively cost-effective. creative-biolabs.com Ex vivo studies involve testing on tissues or cells outside the living organism, often after removal from an animal. nih.govnih.gov
Antiproliferative and Apoptotic Mechanisms of this compound in Cell Lines
Anti-inflammatory Pathways Modulated by this compound in Primary Cells
Inflammation is a complex biological response involving various cell types and signaling pathways. nih.govfrontiersin.org Primary cells, directly isolated from living tissue, are often used to study the effects of compounds on inflammatory responses. crownbio.com Anti-inflammatory agents can modulate these pathways by affecting the production of cytokines, chemokines, and other inflammatory mediators, or by influencing the activity of key transcription factors like NF-κB. nih.govfrontiersin.orgnih.govmdpi.com Some natural compounds, such as cichoric acid from Echinacea purpurea, have been shown to exert anti-inflammatory effects on primary cells, like yak peripheral blood mononuclear cells (PBMCs), by regulating pathways such as the TLR4 signaling pathway. nih.gov Macrophages are significant contributors to the inflammatory response, producing numerous inflammatory mediators. nih.gov Their activity can be modulated by various signaling pathways, including those involving pattern recognition receptors and transcription factors like STATs, which can promote either pro- or anti-inflammatory responses. nih.govfrontiersin.org Succinate, a metabolite, has also been identified as a signaling molecule that can modulate the pro- and anti-inflammatory activities of immune cells, including macrophages, by engaging specific receptors. frontiersin.org While direct information on this compound's modulation of anti-inflammatory pathways in primary cells is not available in the provided results, these studies on related natural compounds and inflammatory mechanisms in primary cells provide a framework for understanding potential areas of investigation for this compound.
Immunomodulatory Effects of this compound in Cellular Assays
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule influence its biological activity. wikipedia.orgnih.gov This understanding is crucial for optimizing the potency and selectivity of bioactive compounds. wikipedia.org SAR analysis involves synthesizing or obtaining analogues of a lead compound and testing their biological effects to identify the chemical groups responsible for the observed activity. wikipedia.org
Rational Design of this compound Derivatives for Enhanced Mechanistic Understanding
The rational design of derivatives is a common strategy in medicinal chemistry to elucidate the mechanism of action of a compound and to improve its properties. This approach typically involves synthesizing structural analogs with specific modifications and then evaluating their biological activity and interaction with potential targets. By correlating structural changes with changes in activity or binding, researchers can gain insights into the crucial features of the molecule responsible for its effects and the nature of its interaction with its biological target.
However, based on the currently available search results, there is a notable absence of published research specifically detailing the rational design of this compound derivatives with the explicit goal of enhancing mechanistic understanding. While the in silico study mentioned previously examined this compound as an analog of Hispolon researchgate.net, this appears to be an evaluation of existing structures rather than a systematic design effort focused on probing this compound's mechanism.
Studies on the rational design of derivatives for mechanistic understanding would typically involve:
Identifying key functional groups or structural moieties of this compound hypothesized to be important for its activity or binding.
Synthesizing derivatives with targeted modifications (e.g., removal or addition of hydroxyl groups, changes to the methyl substituents, alterations of the xanthenone core).
Conducting biological assays and potentially binding studies (experimental validation of in silico predictions) with these derivatives.
Analyzing the structure-activity relationships (SAR) to deduce the role of different parts of the molecule in its mechanism.
The lack of such studies in the provided search results indicates that this area of research concerning this compound's mechanism of action is not extensively documented in the readily accessible literature. Future research focusing on the targeted synthesis and evaluation of rationally designed this compound derivatives would be crucial for a deeper understanding of its molecular targets and biological pathways.
Advanced Analytical Methodologies for Echinotinctone Research
Spectroscopic Techniques in Echinotinctone Structural Confirmation
Spectroscopic methods are indispensable for the structural elucidation and confirmation of organic compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data that, when interpreted together, allow for definitive structural assignment. scribd.comlehigh.eduyoutube.com
NMR spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the functional groups within the molecule. scribd.comlehigh.eduyoutube.com Chemical shifts, splitting patterns, and integration values in ¹H NMR spectra help determine the types and relative numbers of hydrogen atoms and their connectivity. scribd.comlehigh.eduyoutube.com ¹³C NMR provides information about the different carbon environments. scribd.comyoutube.com
Mass spectrometry is used to determine the molecular weight of this compound and to provide fragmentation patterns that offer clues about its substructures. scribd.comlehigh.eduyoutube.com High-resolution mass spectrometry can provide the exact molecular formula. mdpi.com
IR spectroscopy is valuable for identifying the presence of specific functional groups within the this compound molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on characteristic absorption frequencies. scribd.comlehigh.eduyoutube.com
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly useful for conjugated systems and aromatic rings present in this compound's xanthenone structure. lehigh.eduiip.res.iniip.res.in This technique is also widely used for quantitative analysis. lehigh.edu
Combined spectroscopic data is typically required for a complete and confident structural confirmation of isolated natural products. youtube.com
Chromatographic Methods for Isolation and Purity Assessment of this compound
Chromatographic techniques are fundamental for the isolation and purification of this compound from complex biological extracts, as well as for assessing its purity. unite.itiipseries.orgajprd.comijpsjournal.com The choice of chromatographic method depends on the properties of this compound and the nature of the matrix from which it is being isolated.
Commonly employed techniques include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). unite.itiipseries.orgajprd.comijpsjournal.comnih.gov
TLC is often used for rapid qualitative analysis, monitoring the progress of purification steps, and as a preliminary separation technique. unite.itiipseries.orgajprd.comijpsjournal.com
HPLC is a powerful technique for both analytical and preparative separation of this compound. unite.itiipseries.orgajprd.comijpsjournal.commetwarebio.com It offers high resolution and can be used to separate this compound from other compounds in an extract based on differences in polarity or other chemical properties. iipseries.orgajprd.comijpsjournal.com Various stationary phases and mobile phase systems can be employed to optimize the separation. Preparative HPLC allows for the isolation of larger quantities of pure this compound for further studies. iipseries.orgijpsjournal.commetwarebio.com
GC is typically used for volatile or semi-volatile compounds. unite.itiipseries.orgijpsjournal.com While this compound itself may not be sufficiently volatile for direct GC analysis, GC can be used in conjunction with mass spectrometry (GC-MS) for the analysis of volatile components in extracts containing this compound or for the analysis of derivatives. researchgate.netiipseries.org
The purity of isolated this compound is typically assessed using analytical chromatography, such as HPLC, by examining the chromatogram for the presence of additional peaks corresponding to impurities. metwarebio.com
Metabolomics and Flux Analysis in this compound Biosynthesis Studies
Metabolomics and flux analysis are advanced systems biology approaches that can be applied to study the biosynthesis of this compound in fungi. nih.govmdpi.comfrontiersin.orgcreative-proteomics.com
Metabolomics involves the comprehensive analysis of all metabolites in a biological system at a specific time. mdpi.comfrontiersin.org By comparing the metabolomic profiles of fungi producing this compound under different conditions, or comparing producing strains with non-producing strains, researchers can identify potential precursors and intermediates in the biosynthetic pathway. mdpi.com Analytical techniques like GC-MS and LC-MS are central to metabolomics studies. nih.govmdpi.comfrontiersin.orgcreative-proteomics.com
Metabolic flux analysis (MFA) quantifies the rates of metabolic reactions within a biological network. nih.govmdpi.comfrontiersin.orgcreative-proteomics.comresearchgate.net Isotope tracing experiments, typically using stable isotopes like ¹³C, are combined with analytical techniques (e.g., GC-MS or LC-MS) to track the flow of labeled atoms through metabolic pathways. nih.govmdpi.comfrontiersin.orgcreative-proteomics.comresearchgate.net By analyzing the labeling patterns in metabolites, researchers can infer the relative fluxes through different branches of the metabolic network involved in this compound biosynthesis. nih.govmdpi.comfrontiersin.orgresearchgate.net This can help identify key enzymatic steps and regulatory points in the pathway. mdpi.comfrontiersin.org
Integrated approaches combining metabolomics and flux analysis provide a more complete picture of the metabolic state and how it relates to the production of secondary metabolites like this compound. mdpi.comfrontiersin.org
Ecological and Evolutionary Significance of Echinotinctone
Role of Echinotinctone in Interspecies Interactions
This compound's role in interspecies interactions is an area of ongoing investigation. As a pigment found in wood-rotting fungi, it may play a part in the complex relationships between these fungi and other organisms in their environment, including insects, bacteria, and other fungi. While direct studies specifically detailing this compound's interactions are limited in the provided search results, secondary metabolites in fungi are known to mediate various interspecies dynamics, such as defense, attraction, or competition. researchgate.net The unique nature of this compound as a simple fluorone pigment, rare in the biosphere, suggests a potentially specific ecological function that warrants further exploration. mushroomthejournal.com
Defensive Functions of this compound in Producing Organisms
One hypothesized function of this compound, based on the nature of similar fungal compounds, is as a chemical defensive agent. Some pigments and secondary metabolites produced by fungi are known to deter predation by insects and other small organisms (mycophagy). mushroomthejournal.com The instability and rapid transformation of some fungal defensive compounds from nontoxic to toxic forms support this hypothesis. mushroomthejournal.com While the direct toxicity or deterrent effect of this compound specifically is not explicitly detailed in the provided information, its presence in the spore-producing structures of fungi like Echinodontium tinctorium aligns with the idea of protecting reproductive parts from consumption. mushroomthejournal.com
Chemoecological Impact of this compound in Terrestrial Ecosystems
The chemoecological impact of this compound in terrestrial ecosystems relates to its influence on the chemical environment and the interactions it mediates within that environment. As a compound produced by wood-rotting fungi, this compound is part of the chemical profile of decaying wood. These chemical profiles can influence which organisms colonize the wood, deterring some while potentially attracting others. researchgate.net The specific and rare nature of the this compound chromophore suggests it could be a distinctive chemical signal within its ecological niche. mushroomthejournal.com Understanding its persistence, mobility, and interactions with other chemicals in the wood decay process would provide further insight into its broader chemoecological impact.
Compound Information
| Compound Name | PubChem CID |
| This compound | 11459516 |
Detailed Research Findings
Research has confirmed the isolation of this compound from Echinodontium tinctorium and Pyrofomes albomarginatus. mushroomthejournal.comchemistry-chemists.com It is described as a brown-red amorphous solid with a melting point of 272°C (decomposition). chemistry-chemists.com Chemically, it is identified as 2,6-dihydroxy-1,8-dimethyl-3H-xanthen-3-one and represents the first simple fluorone pigment found in fungi and the first naturally occurring pigment with a simple fluorone chromophore. mushroomthejournal.comdokumen.pub Its biosynthesis is proposed to involve the acid-catalyzed condensation of 1,2,4-trihydroxytoluene with orcylaldehyde. researchgate.net While in silico studies have examined this compound's interaction with cyclooxygenase-2 (COX-2), suggesting potential biological activity through hydrogen bonding and hydrophobic interactions, these findings are related to pharmacological potential rather than ecological function. researchgate.netsemanticscholar.org
Challenges and Future Directions in Echinotinctone Research
Methodological Hurdles in Echinotinctone Production and Study
One significant challenge in this compound research is related to its production and isolation. As a natural product primarily isolated from fungi, the yield from natural sources can be limited and dependent on factors such as fungal growth conditions and geographical origin. While a synthesis mimicking its probable biosynthesis via acid-catalyzed condensation of 1,2,4-trihydroxytoluene with orcylaldehyde has been described, along with a more efficient stepwise synthesis, these methods may still present challenges in terms of scalability and efficiency for large-scale production or detailed studies requiring significant quantities of the compound. researchgate.net Difficulties in grubbing up and cleaning roots can also pose challenges in obtaining sufficient natural material for extraction, as seen with other natural dyes. rsc.org Furthermore, the stability of natural products, such as fatty acids, during isolation from natural sources can be a concern, which might also apply to this compound. researchgate.net
Integration of Omics Technologies in this compound Biosynthesis and Action Studies
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at a molecular level. nih.gov Integrating these technologies can offer a deeper understanding of the biosynthesis of natural products like this compound and their biological effects. For instance, multi-omics approaches have been successfully used to decode the biosynthesis of specialized metabolites in plants by identifying metabolite-gene associations and prioritizing key enzymes involved in biosynthetic pathways. mdpi.comresearchgate.net Applying similar integrative omics strategies to the fungi that produce this compound could help elucidate the genes, enzymes, and regulatory mechanisms involved in its biosynthesis. Transcriptomic and metabolomic analyses could reveal the conditions and pathways that favor this compound production. Furthermore, omics technologies could be used to study the effects of this compound on biological systems, providing a global view of its cellular targets and the resulting changes in gene expression, protein profiles, and metabolite levels.
Computational and In Silico Approaches for this compound Research
Computational and in silico methods are increasingly valuable tools in natural product research and drug discovery, offering cost-effective and efficient ways to study molecular properties, interactions, and potential biological activities. mdpi.comclinicalcasereportsint.comfrontiersin.org For this compound, in silico approaches could be employed in several ways. Molecular docking studies, for example, could be used to predict the binding affinity and interaction modes of this compound with potential target proteins, providing insights into its possible mechanisms of action. researchgate.net Pharmacokinetic properties, such as absorption and distribution, can also be predicted using computational models. clinicalcasereportsint.comresearchgate.netsemanticscholar.org While a specific in silico study on this compound's interaction with cyclooxygenase-2 (COX-2) has been reported, showing favorable binding energy and interactions with residues in the active site, further computational studies could explore its interactions with a wider range of biological targets. researchgate.netsemanticscholar.org Computational chemistry can aid in designing modified this compound structures with potentially improved properties or targeted activity. mdpi.comclinicalcasereportsint.com These approaches can help prioritize experimental studies, reducing the need for extensive laboratory work. clinicalcasereportsint.comfrontiersin.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
